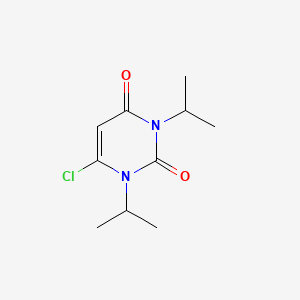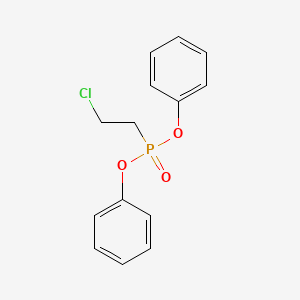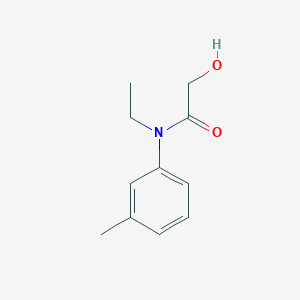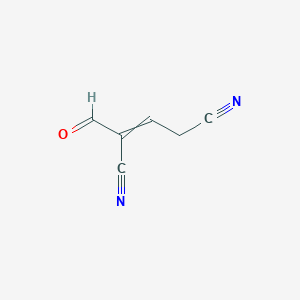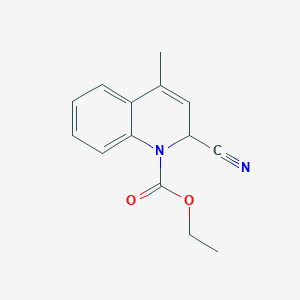
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is an organic compound with a complex structure that includes a quinoline ring, a carboxylic acid group, a cyano group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester typically involves multiple steps. One common method starts with the condensation of cyanoacetic acid ethyl ester with a suitable aldehyde or ketone in the presence of a base such as sodium hydride. This reaction forms an intermediate that undergoes cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to improve yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the cyano group to an amine group.
Substitution: This can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophile, while the quinoline ring can engage in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-4-methylbiphenyl: Similar in structure but lacks the quinoline ring.
3-Cyano-5-methylhexanoic acid ethyl ester: Similar in having a cyano and ester group but differs in the carbon backbone
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in materials science for creating compounds with unique electronic properties .
Eigenschaften
CAS-Nummer |
54124-36-6 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
ethyl 2-cyano-4-methyl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-11(9-15)8-10(2)12-6-4-5-7-13(12)16/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
KFSMPSFDAUTTAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C(C=C(C2=CC=CC=C21)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






